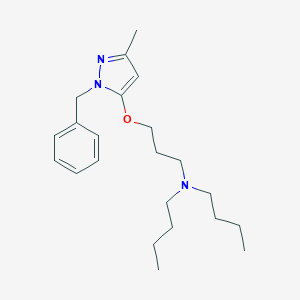
Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl-, also known as BDP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a pyrazole derivative that has been synthesized through a specific method and has shown promising results in scientific research.
科学的研究の応用
Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been found to exhibit potent antiproliferative activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
作用機序
The exact mechanism of action of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways that are involved in cancer cell proliferation and inflammation. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
生化学的および生理学的効果
Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been found to have several biochemical and physiological effects. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been shown to induce apoptosis, or programmed cell death, in cancer cells. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has also been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has also been found to reduce oxidative stress and lipid peroxidation in cells.
実験室実験の利点と制限
Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has several advantages for lab experiments. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- is a potent and selective inhibitor of cancer cell proliferation, making it a valuable tool for studying the mechanisms of cancer cell growth and metastasis. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has also been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has some limitations for lab experiments. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- is a relatively new compound, and its effects on normal cells and tissues are not fully understood. Further studies are needed to determine the optimal dosage and administration of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- for cancer therapy.
将来の方向性
There are several future directions for the study of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl-. One direction is to investigate the potential of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- as a cancer therapeutic agent. Further studies are needed to determine the optimal dosage, administration, and toxicity of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- in animal models and clinical trials. Another direction is to study the effects of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been found to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of these diseases. Finally, further studies are needed to elucidate the exact mechanism of action of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- and its effects on normal cells and tissues.
合成法
The synthesis of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- involves a multi-step process that starts with the reaction of 3-(dibutylamino)propanol with 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. The resulting intermediate is then reacted with 4-(chloromethyl)phenyl chloroformate to yield the final product, Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl-. This synthesis method has been optimized to produce high yields of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- with excellent purity.
特性
CAS番号 |
19477-46-4 |
|---|---|
製品名 |
Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- |
分子式 |
C22H35N3O |
分子量 |
357.5 g/mol |
IUPAC名 |
N-[3-(2-benzyl-5-methylpyrazol-3-yl)oxypropyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C22H35N3O/c1-4-6-14-24(15-7-5-2)16-11-17-26-22-18-20(3)23-25(22)19-21-12-9-8-10-13-21/h8-10,12-13,18H,4-7,11,14-17,19H2,1-3H3 |
InChIキー |
CYLOTRLTNDVQQX-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
正規SMILES |
CCCCN(CCCC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
その他のCAS番号 |
19477-46-4 |
同義語 |
N-[3-(2-benzyl-5-methyl-pyrazol-3-yl)oxypropyl]-N-butyl-butan-1-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)



![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)